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This publication provides a comprehensive assessment of the clinical significance of
ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), in the
treatment of Major Depressive Disorder (MDD). Through a detailed comparison with
established first-line treatments, including Selective Serotonin Reuptake Inhibitors (SSRIs) and
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), this guide offers researchers,
scientists, and drug development professionals a thorough analysis of ansofaxine's efficacy,
safety, and mechanism of action, supported by data from pivotal clinical trials.

Executive Summary

Ansofaxine has demonstrated statistically significant efficacy in treating MDD in Phase Il and
Phase Il clinical trials. Its unique mechanism as a triple reuptake inhibitor presents a potential
advantage in addressing a broader range of depressive symptoms. This guide provides a side-
by-side comparison of ansofaxine with sertraline, escitalopram, venlafaxine XR, and
duloxetine, focusing on quantitative data from placebo-controlled trials to contextualize its
clinical performance.

Mechanism of Action: A Triple Reuptake Inhibitor

Ansofaxine hydrochloride functions as a serotonin-norepinephrine-dopamine reuptake
inhibitor (SNDRI). By blocking the reuptake of these three key neurotransmitters involved in
mood regulation, ansofaxine increases their availability in the synaptic cleft, thereby
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enhancing neurotransmission.[1] This triple-action mechanism is distinct from SSRIs, which
primarily target serotonin, and SNRIs, which target both serotonin and norepinephrine. The
addition of dopamine reuptake inhibition may contribute to improvements in motivation,
pleasure, and cognitive function, which are often challenging to treat with existing
antidepressants.[2][3]
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Ansofaxine's Triple Reuptake Inhibition Mechanism

Comparative Efficacy in Major Depressive Disorder

The efficacy of ansofaxine has been evaluated in placebo-controlled clinical trials, with the
change in the Montgomery-Asberg Depression Rating Scale (MADRS) or the 17-item Hamilton
Depression Rating Scale (HAMD-17) total score from baseline as the primary endpoint. The
following tables summarize the efficacy data for ansofaxine and key comparators.

Table 1: Efficacy of Ansofaxine in MDD - Pivotal Clinical Trials
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Mean
Baseline Change Placebo-
. Treatment .
Trial N Mean Score from Adjusted
Group . .
(SD) Baseline Difference
(SDISE)
Ansofaxine )
Ansofaxine MADRS: 32.3
Phase Il (8 187 -20.0 -5.4
80 mg/day (4.4)
weeks)[4]
Ansofaxine MADRS: 32.5
186 -19.9 -5.3
160 mg/day (4.5)
MADRS: 32.4
Placebo 185 -14.6 N/A
(4.6)
Ansofaxine
Phase Il (6 Ansofaxine HAMD-17:
52 -12.46 -2.75
weeks)[5][6] 40 mg/day 23.5(3.1)
[7]
Ansofaxine HAMD-17:
52 -12.46 -2.75
80 mg/day 23.8 (3.2)
Ansofaxine HAMD-17:
51 -12.46 -2.75
120 mg/day 23.7 (3.3)
Ansofaxine HAMD-17:
51 -12.46 -2.75
160 mg/day 23.9 (3.4)
HAMD-17:
Placebo 49 -9.71 N/A
23.6 (3.0)

Table 2: Efficacy of Comparator Antidepressants in MDD - Pivotal Clinical Trials
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Placebo
Mean
Trial Treatme Primary Change Placebo .
. ; Adjuste
Drug Duratio nt N Endpoin from Mean
n Group t Baselin Change .
Differen
e
ce
Sertraline 6 months  Sertraline 15 MADRS -14.5 -14.9 0.4[2]
. Escitalop
Escitalop
8 weeks ram 10 - MADRS -16.3 -13.6 -2.7[8]
ram
mg/day
Venlafaxi
Venlafaxi HAMD-
8 weeks ne XR75 174 -10.76 -9.25 -1.51[9]
ne XR 17
mg/day
Venlafaxi
ne XR HAMD-
179 -10.37 -9.25 -1.12[9]
75-225 17
mg/day
Duloxetin
Duloxetin HAMD-
9 weeks e 60 123 17 -10.9 -6.9 -4.0[10]
e
mg/day
Duloxetin
HAMD-
8 weeks e 80 93 17 -11.4 9.1 -2.3[11]
mg/day
Duloxetin
HAMD-
e 120 103 17 -11.8 -9.1 -2.7[11]
mg/day

Comparative Safety and Tolerability

The safety and tolerability of ansofaxine have been assessed through the monitoring of

treatment-emergent adverse events (TEAES) and discontinuation rates due to adverse events.

Table 3: Safety and Tolerability of Ansofaxine in MDD - Pivotal Clinical Trials
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Discontinuatio

. Treatment Incidence of Most Common
Trial n Rate due to
Group TEAESs (%) TEAEs
AEs (%)
Nausea,
Ansofaxine
Ansofaxine 80 headache,
Phase Il (8 74.46 o 3.80
mg/day dizziness,
weeks)[4]
somnolence
Nausea,
Ansofaxine 160 headache,
78.26 o 7.07
mg/day dizziness,
somnolence
Nausea,
Placebo 67.93 headache, 2.72
dizziness
Nausea,
Ansofaxine ] dizziness,
Ansofaxine (40- o
Phase Il (6 51.92-65.38 headache, dry Not specified
160 mg/day)
weeks)[5] mouth,
somnolence
Nausea,
Placebo 38.78 dizziness, Not specified
headache

Table 4: Safety and Tolerability of Comparator Antidepressants in MDD - Pivotal Clinical Trials
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] ] ] Placebo
. Discontinuatio . . .
Incidence of Most Common Discontinuatio
Drug n Rate due to
TEAEsS (%) TEAEs n Rate due to
AEs (%)
AEs (%)
Anxiety,
) influenza-like
Sertraline 76-80 9.2-15.3[12] 1.9[12]
symptoms,
insomnia[12]
Escitalopram Not specified Not specified 6.7[3] Not specified
Nausea,
dizziness,
Venlafaxine XR 67.8-76.7 Not specified Not specified
somnolence, dry
mouth[9]
Nausea, dry
mouth,
constipation,
Duloxetine 73.4 insomnia, 8.0-13.8[10][13] 3.4-4.3[13][14]
dizziness,
fatigue,

somnolence[1]

Experimental Protocols

A summary of the methodologies for the pivotal clinical trials of ansofaxine and comparator
drugs is provided below.
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Generalized Clinical Trial Workflow

Ansofaxine (Phase Il - NCT04853407)[4][15][16]

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, fixed-dose,
parallel-group study.

o Participants: 588 outpatients (18-65 years) with a DSM-5 diagnosis of MDD, a MADRS total
score 226, and a Clinical Global Impression - Severity (CGI-S) score 24.
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 Intervention: 8 weeks of treatment with ansofaxine (80 mg/day or 160 mg/day) or placebo.

e Primary Outcome: Change from baseline in MADRS total score at week 8.

e Secondary Outcomes: CGI-S, Patient Global Impression of Improvement (PGI-I), and safety
assessments.

Sertraline

Study Design: A multicenter, randomized, double-blind, placebo-controlled feasibility trial.[2]

Participants: Patients on hemodialysis with MDD.[2]

Intervention: 6 months of treatment with sertraline or placebo.[2]

Primary Outcome: Change in MADRS and Beck Depression Inventory Il (BDI-II) scores.[2]

Escitalopram

Study Design: A placebo-controlled study.[8]

Participants: Patients with MDD.[8]

Intervention: 8 weeks of treatment with escitalopram (10 mg/day) or placebo.[8]

Primary Outcome: Change from baseline in MADRS total score at week 8.[8]

Venlafaxine XR

» Study Design: A randomized, double-blind, placebo-controlled study.[9]

o Participants: Patients with MDD.[9]

« Intervention: 8 weeks of treatment with fixed-dose venlafaxine XR (75 mg/day), flexible-dose
venlafaxine XR (75-225 mg/day), or placebo.[9]

e Primary Outcome: Change from baseline in HAMD-17 total score at week 8.[9]

Duloxetine
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o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.[10][11]

 Participants: Adult patients with DSM-1V MDD.[10][11]

¢ Intervention: 8-9 weeks of treatment with duloxetine (60 mg/day, 80 mg/day, or 120 mg/day)
or placebo.[10][11]

e Primary Outcome: Change from baseline in HAMD-17 total score at the end of treatment.[10]
[11]

Conclusion

Ansofaxine demonstrates a robust antidepressant effect and a manageable safety profile in
patients with Major Depressive Disorder. Its novel triple reuptake inhibitor mechanism may offer
a valuable therapeutic alternative, particularly for patients with symptoms of anhedonia and
cognitive dysfunction. The comparative data presented in this guide suggest that ansofaxine's
efficacy is competitive with established SSRIs and SNRIs. Further head-to-head comparative
trials will be crucial to fully elucidate the relative clinical benefits and risks of ansofaxine in the
treatment of MDD.
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BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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